N'-phenylmethanesulfonohydrazide

Description

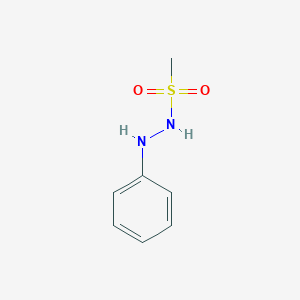

Structure

3D Structure

Properties

IUPAC Name |

N'-phenylmethanesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-12(10,11)9-8-7-5-3-2-4-6-7/h2-6,8-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQPFSVMPYHXOFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NNC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N Phenylmethanesulfonohydrazide and Its Derivatives

Primary Synthetic Routes to the N'-phenylmethanesulfonohydrazide Scaffold

The fundamental structure of this compound can be assembled through both multi-component and conventional two-component reactions.

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single reaction vessel to form a product that incorporates portions of all starting materials. tcichemicals.comuniba.it This approach offers significant advantages, including reduced synthesis time, lower costs, and environmental friendliness due to fewer workup and purification steps. tcichemicals.comuniba.it While specific MCRs tailored exclusively for this compound are not extensively documented, established MCRs could theoretically be adapted for its synthesis.

One of the most well-known MCRs is the Mannich reaction, a three-component condensation involving an aldehyde, a primary or secondary amine, and an enolizable carbonyl compound. organic-chemistry.org A hypothetical Mannich-type reaction for a sulfonohydrazide derivative could involve the reaction of an aldehyde, an amine, and a sulfonamide with an acidic N-H proton, leading to aminomethylated products. organic-chemistry.orgnih.gov Other prominent MCRs that are foundational in medicinal chemistry and could be explored for generating structural diversity include the Ugi and Passerini reactions, which are based on isocyanide chemistry. tcichemicals.comuniba.itslideshare.net

The table below summarizes some major MCRs and their core components, illustrating the potential for adapting these methods to include sulfonohydrazide building blocks.

| Reaction Name | Core Components | Typical Product | Potential Adaptation for Sulfonohydrazides |

| Mannich Reaction | Aldehyde, Amine, Enolizable Carbonyl | β-Amino carbonyl compound | A sulfonohydrazide could act as the amine component. |

| Ugi Reaction | Aldehyde/Ketone, Amine, Isocyanide, Carboxylic Acid | α-Acylamino carboxamide | A carboxylic acid-functionalized sulfonamide could be used as the acid component. |

| Passerini Reaction | Aldehyde/Ketone, Isocyanide, Carboxylic Acid | α-Acyloxy carboxamide | A carboxylic acid-functionalized sulfonamide could act as the acid component. |

| Biginelli Reaction | Aldehyde, β-Ketoester, Urea (B33335)/Thiourea | Dihydropyrimidinone | A sulfonylurea could potentially replace the urea component. |

This table is based on general principles of multi-component reactions. uniba.itorganic-chemistry.orgslideshare.net

The most direct and conventional method for synthesizing the this compound scaffold is the condensation reaction between methanesulfonyl chloride and phenylhydrazine (B124118). smolecule.com This reaction forms the core sulfonyl-nitrogen bond and the hydrazide linkage in a single, reliable step.

The general reaction is as follows: CH₃SO₂Cl + C₆H₅NHNH₂ → CH₃SO₂NHNHC₆H₅ + HCl

This type of reaction is typically performed in an organic solvent, and a base is often added to neutralize the hydrochloric acid byproduct, driving the reaction to completion. Catalytic systems can also be employed to improve reaction efficiency and yield. smolecule.com A similar conventional approach is used for synthesizing N'-phenylhydrazides from carboxylic acids, where a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and an activator such as hydroxybenzotriazole (B1436442) (HOBt) are used to facilitate the amide bond formation with phenylhydrazine. mdpi.com

Diversification Strategies for this compound Analogues

Once the this compound scaffold is formed, its structure can be extensively modified to create a library of analogues. This is typically achieved through functional group interconversions on the phenyl ring or by derivatization at the nitrogen atoms of the hydrazide moiety.

Functional group interconversion (FGI) is a cornerstone of organic synthesis, involving the transformation of one functional group into another without altering the carbon skeleton. numberanalytics.comimperial.ac.uk This strategy is crucial for creating analogues with varied electronic and steric properties. For a substituted this compound, a wide array of FGI reactions can be envisioned. vanderbilt.edufiveable.me For instance, a nitro group on the phenyl ring can be reduced to an amine, which can then undergo further reactions. An alcohol can be converted into a good leaving group, such as a sulfonate ester (mesylate or tosylate), which can then be displaced by various nucleophiles to introduce halides or other functionalities. vanderbilt.edu

The following table outlines potential FGI transformations applicable to derivatives of the this compound scaffold.

| Starting Functional Group (on Phenyl Ring) | Reagent(s) | Resulting Functional Group |

| Nitro (-NO₂) | H₂, Pd/C or SnCl₂ | Amine (-NH₂) |

| Amine (-NH₂) | NaNO₂, HCl then CuX | Halide (-X) |

| Alcohol (-OH) | MsCl, Et₃N | Mesylate (-OMs) |

| Mesylate (-OMs) | NaX (e.g., NaI, NaBr) | Halide (-X) |

| Aldehyde (-CHO) | NaBH₄ | Alcohol (-CH₂OH) |

| Carboxylic Acid (-COOH) | SOCl₂ then R'OH | Ester (-COOR') |

| Ester (-COOR') | DIBAL-H | Aldehyde (-CHO) |

This table is based on well-established functional group interconversion reactions in organic chemistry. imperial.ac.ukvanderbilt.edu

The two nitrogen atoms of the sulfonohydrazide moiety are key handles for derivatization. These atoms possess lone pairs of electrons and can act as nucleophiles, allowing for alkylation, acylation, and condensation reactions. For example, the synthesis of 1-(2,3-Dihydrobenzofuran-3-yl)-N'-methyl-N'-phenylmethanesulfonohydrazide demonstrates that the hydrazide nitrogen can be selectively methylated. rsc.org

Furthermore, the N-H groups can participate in Mannich reactions to form N-Mannich bases, which are important structures in medicinal chemistry. organic-chemistry.orgnih.gov This involves the amino alkylation of the nitrogen atom using formaldehyde (B43269) and a secondary amine. nih.gov The terminal nitrogen of the hydrazide can also react with aldehydes and ketones to form N'-phenylmethanesulfonohydrazones, which can serve as protecting groups for carbonyl functionalities. smolecule.com

While the sulfur atom in the sulfonyl group is relatively stable, the nitrogen atoms offer rich chemistry for diversification, as summarized below.

| Reaction Type | Reagent(s) | Site of Reaction | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base | N-H groups | N-Alkyl derivative |

| N-Acylation | Acyl chloride (RCOCl), Base | N-H groups | N-Acyl derivative |

| Condensation | Aldehyde/Ketone (R₂C=O) | Terminal -NH₂ group | Hydrazone |

| Mannich Reaction | Formaldehyde, Secondary Amine | N-H groups | N-Mannich base |

This table summarizes common derivatization reactions at nitrogen centers. organic-chemistry.orgnih.govrsc.org

Stereoselective Approaches to this compound Derivatives

While the parent this compound molecule is achiral, stereocenters can be introduced into its derivatives to create enantiomerically pure compounds. Stereoselective synthesis involves methods that favor the formation of one stereoisomer over others. mdpi.com

There are several established strategies for achieving stereoselectivity that could be applied to this chemical class:

Use of Chiral Starting Materials: The synthesis could begin with enantiomerically pure building blocks. For example, using a chiral sulfonyl chloride or a chiral substituted phenylhydrazine would directly incorporate a stereocenter into the final product.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the molecule to direct a subsequent reaction before being cleaved. A relevant example is the use of chiral N-tert-butanesulfinyl imines, derived from sulfinamides, to guide the stereoselective addition of nucleophiles. nih.govua.es A similar strategy could be envisioned where a chiral sulfinyl group is used to create and control stereochemistry in a sulfonohydrazide derivative.

Asymmetric Catalysis: A chiral catalyst (e.g., an organocatalyst or a transition-metal complex with a chiral ligand) can be used to create a chiral environment that favors the formation of one enantiomer of the product. beilstein-journals.org For instance, a catalytic asymmetric reduction of a ketone on a derivative could produce a chiral alcohol with high enantiomeric excess.

These approaches are fundamental to modern organic synthesis and provide a clear roadmap for the preparation of chiral this compound derivatives. mdpi.comnih.govua.es

Sustainable and Efficient Synthetic Protocols for this compound

The development of environmentally benign and efficient methods for the synthesis of chemical compounds is a central goal of green chemistry. pjoes.com Traditional synthetic routes often rely on volatile and hazardous organic solvents, which contribute to environmental pollution and pose safety risks. Consequently, there is a significant research effort directed towards creating sustainable protocols that minimize waste, reduce energy consumption, and utilize safer solvent systems. mdpi.comrsc.org In the context of synthesizing this compound and its derivatives, a key focus has been the replacement of conventional organic solvents with water. ijghc.com

One of the primary strategies for a more sustainable synthesis is the use of water as a solvent, given its low cost, non-flammability, and minimal environmental impact. ijghc.com Research has demonstrated the viability of an organic solvent-free synthesis of sulfonyl hydrazides, including this compound, in water. ijghc.com This approach not only aligns with the principles of green chemistry but also offers experimental simplicity and efficiency. pjoes.comijghc.com

A study systematically investigated the effect of different solvents on the synthesis of N'-arylbenzenesulfonohydrazides, a class of compounds structurally related to this compound. The results highlighted water as a superior solvent in terms of reaction yield and sustainability.

Table 1: Solvent Effect on the Synthesis of a Representative N'-arylbenzenesulfonohydrazide

| Entry | Solvent | Yield (%) |

|---|---|---|

| 1 | n-hexane | 35 |

| 2 | THF | 44 |

| 3 | Toluene | 62 |

| 4 | Dioxane | 63 |

| 5 | Methanol | 35 |

| 6 | Ethanol | 44 |

| 7 | Water | 78 |

This table is adapted from a study on the synthesis of 4-Methyl-N'-phenylbenzenesulfonohydrazide, demonstrating the superior yield achieved in water compared to various organic solvents. ijghc.com

Following this green chemistry protocol, this compound was successfully synthesized. The reaction of methanesulfonyl chloride and phenylhydrazine in water provides a direct and more environmentally friendly route to the target compound.

Detailed Research Findings for the Synthesis of this compound in Water: ijghc.com

Product: this compound

Yield: 46%

Physical Appearance: Pale brown solid

Melting Point: 148-149 °C

This water-based methodology represents a significant advancement in the sustainable production of this compound, offering a practical alternative to methods reliant on hazardous organic solvents. The protocol's efficiency and reduced environmental footprint make it a valuable contribution to the field of green organic synthesis. ijghc.com

Mechanistic Investigations of N Phenylmethanesulfonohydrazide Reactivity

Fundamental Reaction Pathways of the Sulfonohydrazide Moietyambeed.com

The inherent chemical nature of the sulfonohydrazide group allows it to participate in several fundamental reaction types, including proton transfer, and redox processes.

The sulfonohydrazide group possesses both acidic and basic protons, enabling it to engage in proton transfer reactions. The protons on the nitrogen atoms can be abstracted by a base, or the nitrogen atoms can be protonated by an acid. ddtjournal.comnih.gov The specific nature of the proton transfer is often dependent on the solvent and the presence of other acidic or basic species. rsc.org

Computational studies on similar structures, like phenyl urea (B33335), show that proton transfer can occur via intermolecular or intramolecular pathways. ddtjournal.comnih.gov In solution, intermolecular proton transfer is often the primary mechanism. ddtjournal.com The presence of hydrogen bond donors and acceptors in the reaction medium can facilitate these transfers. nih.gov For N'-phenylmethanesulfonohydrazide, the nitrogen atoms of the hydrazine (B178648) group can act as hydrogen bond acceptors, while the N-H groups can act as hydrogen bond donors, facilitating complex hydrogen-bonding networks that are crucial for proton transfer events. nih.gov

Oxidation-reduction (redox) reactions involve the transfer of electrons, leading to a change in the oxidation state of the atoms. khanacademy.orgpurdue.edu The sulfonohydrazide moiety can undergo both oxidation and reduction.

Oxidative Transformations: The oxidation of sulfonohydrazides, often catalyzed by transition metals like copper, is a key step in their use as reagents in organic synthesis. nih.govsci-hub.se This process typically involves a single-electron transfer (SET) to an oxidizing agent or a metal catalyst. This oxidation, often coupled with deprotonation, generates a crucial sulfonyl radical intermediate. nih.govsci-hub.se These highly reactive radicals can then participate in a variety of coupling reactions. nih.gov For instance, in the presence of an oxidant, sulfonohydrazides can be converted to thiosulfonates. researchgate.net

Reductive Transformations: Conversely, the sulfonohydrazide group can be subject to reduction. Reducing agents can cleave the N-N or S-N bonds within the moiety. purdue.edu The specific products of reduction depend on the strength of the reducing agent and the reaction conditions. The sulfonyl group itself is generally stable to reduction, but the hydrazine part of the molecule can be more susceptible.

| Transformation | Reagents/Conditions | Intermediate/Product |

| Oxidation | Copper catalyst, Oxidant (e.g., CHP) | Sulfonyl Radical |

| Oxidation | NBS/DABCO | Thiosulfonate |

| Reduction | Strong Reducing Agents | Cleavage of N-N or S-N bonds |

Derivatization Strategies and Functionalization of N Phenylmethanesulfonohydrazide

Chemo- and Regioselectivity in N'-phenylmethanesulfonohydrazide Derivatization

Without dedicated research on these aspects of this compound chemistry, a thorough and accurate article meeting the user's specific requirements cannot be produced at this time.

Theoretical and Computational Chemistry Studies of N Phenylmethanesulfonohydrazide

Reaction Mechanism Elucidation via Computational Approaches

Energy and Charge Transfer Mechanisms

This report serves to highlight a gap in the current body of scientific knowledge regarding the computational characterization of N'-phenylmethanesulfonohydrazide. Future research in this area would be necessary to provide the specific data required to populate the detailed structure of the requested article.

Prediction of Spectroscopic Signatures (e.g., Vibrational Frequencies, Chemical Shifts)

The prediction of spectroscopic signatures for this compound relies on methods such as Density Functional Theory (DFT). These computational approaches are used to calculate the molecule's vibrational modes and the magnetic shielding of its nuclei, which directly correlate to infrared (IR)/Raman spectra and NMR chemical shifts, respectively.

Vibrational Frequencies

Theoretical calculations of vibrational frequencies can predict the positions of absorption bands in the infrared and Raman spectra of this compound. These calculations are typically performed at the harmonic level, with scaling factors often applied to better match experimental results, which are inherently anharmonic. scienceasia.orgarxiv.orgnih.gov The predicted frequencies are associated with specific molecular motions, such as stretching, bending, and torsional vibrations of the chemical bonds.

For this compound, key vibrational modes would include:

N-H and C-H stretching vibrations: Typically observed in the high-frequency region of the IR spectrum.

S=O stretching vibrations: The symmetric and asymmetric stretches of the sulfonyl group, which are expected to be strong absorptions.

C-N and S-N stretching vibrations: These are characteristic of the hydrazide and sulfonamide moieties.

Phenyl ring vibrations: Including C-C stretching and C-H in-plane and out-of-plane bending modes.

CH₃ vibrations: Symmetric and asymmetric stretching and bending of the methyl group.

While specific computational data for this compound is not available in the cited search results, a general approach would involve geometry optimization of the molecule followed by a frequency calculation at a chosen level of theory (e.g., B3LYP with a suitable basis set). dergipark.org.tr The resulting vibrational frequencies and their corresponding IR intensities and Raman activities would be tabulated to provide a theoretical spectrum.

Table 1: Predicted Vibrational Frequencies for this compound (Hypothetical Data)

| Predicted Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| Data not available | N-H stretch |

| Data not available | Aromatic C-H stretch |

| Data not available | CH₃ asymmetric stretch |

| Data not available | CH₃ symmetric stretch |

| Data not available | C=C aromatic stretch |

| Data not available | S=O asymmetric stretch |

| Data not available | S=O symmetric stretch |

| Data not available | N-H bend |

| Data not available | C-N stretch |

| Data not available | S-N stretch |

Note: This table is a template. As no specific computational studies on this compound were found, it cannot be populated with actual data.

Chemical Shifts

The prediction of ¹H and ¹³C NMR chemical shifts is another crucial application of computational chemistry. nih.govruc.dk The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose, calculating the isotropic magnetic shielding constants for each nucleus. researchgate.netresearchgate.net These shielding constants are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS).

For this compound, the predicted chemical shifts would provide information on the electronic environment of each proton and carbon atom. Key predictions would include:

¹H NMR: The chemical shifts of the N-H protons, the protons of the phenyl ring (which would likely show distinct signals for ortho, meta, and para positions), and the protons of the methyl group.

¹³C NMR: The chemical shifts of the carbon atoms in the phenyl ring and the methyl group.

The electronegativity of the sulfonyl group and the nitrogen atoms, as well as the anisotropic effects of the phenyl ring, would significantly influence the predicted chemical shifts. ucl.ac.uk

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Hypothetical Data)

| Nucleus | Predicted Chemical Shift (ppm) |

|---|---|

| ¹H NMR | |

| N-H (sulfonamide) | Data not available |

| N-H (hydrazine) | Data not available |

| Phenyl-H (ortho) | Data not available |

| Phenyl-H (meta) | Data not available |

| Phenyl-H (para) | Data not available |

| CH₃ | Data not available |

| ¹³C NMR | |

| Phenyl-C (ipso) | Data not available |

| Phenyl-C (ortho) | Data not available |

| Phenyl-C (meta) | Data not available |

| Phenyl-C (para) | Data not available |

Note: This table is a template. As no specific computational studies on this compound were found, it cannot be populated with actual data.

Based on a comprehensive search of available scientific literature, there is insufficient specific data regarding the supramolecular chemistry of this compound to generate the detailed article as requested in the provided outline.

Searches for crystallographic data, hydrogen bonding networks, π-stacking interactions, host-guest chemistry, self-assembly, and the design of supramolecular architectures focusing specifically on this compound did not yield the detailed research findings necessary to accurately and thoroughly address the subsections of the user's request.

While general principles of supramolecular chemistry involving related functional groups like sulfonamides and hydrazides are well-documented, applying this general information to this compound without specific experimental data for this compound would be speculative and would not meet the required standard of scientific accuracy. Therefore, it is not possible to construct an article that adheres strictly to the provided outline and focuses solely on this compound.

Catalytic Applications of N Phenylmethanesulfonohydrazide Derived Systems

N'-phenylmethanesulfonohydrazide in Organic Catalysis (Homogeneous and Heterogeneous)

The potential for this compound to participate in organic catalysis, both in homogeneous and heterogeneous systems, can be inferred from the catalytic activities of related phenylhydrazine (B124118) and sulfonamide derivatives.

Role as an Organocatalyst

Organocatalysis involves the use of small organic molecules to accelerate chemical reactions. Phenylhydrazine and its derivatives have been utilized in various organic transformations. For instance, proline derivatives containing acylsulfonamide and tetrazole moieties have demonstrated superiority over proline itself in asymmetric Mannich, nitro-Michael, and aldol (B89426) reactions nih.gov. While this does not directly involve this compound, it highlights the potential for the sulfonohydrazide group to modulate the catalytic activity of an organic scaffold.

Additionally, metal-free organocatalytic systems have been developed for various reactions. For example, glycosyl selenocyanate (B1200272) derivatives have been used with hydrazine (B178648) hydrate (B1144303) in the metal-free organocatalytic preparation of pseudodisaccharides rsc.org. This suggests that the hydrazide component of this compound could potentially participate in similar catalytic cycles.

Application in Metal-Catalyzed Transformations

The nitrogen and oxygen atoms in the sulfonohydrazide group of this compound possess lone pairs of electrons, making them potential ligands for metal centers in catalytic applications. The broader class of phenylhydrazine derivatives has been shown to form stable complexes with various transition metals, which can then act as catalysts researchgate.net.

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for forming carbon-carbon and carbon-heteroatom bonds nih.govrsc.orgthermofisher.com. While specific use of this compound as a ligand in these reactions is not documented, related N-containing ligands are extensively used nih.gov. For instance, palladium-catalyzed N-arylsulfonamide formation has been achieved from arylsulfonyl hydrazides and nitroarenes, where the arylsulfonyl hydrazide serves as a precursor to the sulfonamide product rather than a ligand researchgate.net. Iron has also been used to catalyze the formation of N-arylsulfonamides from nitroarenes and sodium arylsulfinates organic-chemistry.org.

The following table summarizes some metal-catalyzed reactions where ligands with structural similarities to this compound are employed.

| Reaction Type | Metal Catalyst | Ligand/Precursor Class | Reference |

| N-Arylation | Copper | N-H containing heteroarenes | organic-chemistry.org |

| Cross-Coupling | Palladium, Nickel, Iron | Organometallics | nih.gov |

| P-C Coupling | Palladium, Copper | Phosphine Oxides | mdpi.com |

Photocatalytic and Electrocatalytic Applications

The involvement of this compound in photocatalytic and electrocatalytic processes would likely depend on its redox properties and its ability to participate in photoinduced electron transfer or mediate electrochemical reactions.

Photoinduced Electron Transfer Processes

Phenylhydrazine has been a subject of interest in photoredox catalysis for the formation of various chemical bonds bohrium.com. These reactions often proceed through radical intermediates generated via photoinduced electron transfer. The general applicability of phenylhydrazine derivatives in such transformations suggests a potential, though unexplored, role for this compound.

The photocatalytic degradation of related compounds, such as sulfonamides, has been studied. For instance, the degradation of sulfamethazine (B1682506) has been investigated using ZnO as a photocatalyst nih.gov. While this concerns the decomposition of the molecule rather than its use as a catalyst, it provides insight into its behavior under photocatalytic conditions. The degradation of various organic dyes using TiO2 and ZnO nanoparticles under solar light has also been demonstrated nanochemres.orgtechscience.comeeer.orgmdpi.com.

Electrocatalytic Mechanisms

The electrocatalytic properties of compounds are often harnessed in fuel cells and sensors. The electrocatalytic oxidation of methanol, for example, has been studied using amorphous Ni-B-Co nanoparticles, where the mechanism involves the oxidation of Ni(OH)₂ to NiOOH mdpi.com. While there is no direct evidence of this compound being used as an electrocatalyst, its functional groups could potentially interact with electrode surfaces and mediate electron transfer processes. For instance, free radicals have been shown to promote the electrocatalytic nitrogen oxidation reaction rsc.org.

Role in Asymmetric Catalysis

The application of a molecule in asymmetric catalysis typically requires it to be chiral or to be used in conjunction with a chiral catalyst. This compound itself is not chiral. However, it could potentially be modified to incorporate chiral centers or used as a ligand for a chiral metal complex.

Chiral sulfoxides and sulfonamides have been extensively used as ligands in asymmetric catalysis nih.govrsc.org. For example, chiral sulfoxide (B87167) ligands have been developed for various transition-metal-catalyzed reactions nih.gov. The synthesis of chiral N-C axially chiral N-(2,6-disubstituted-phenyl)sulfonamides has been achieved through chiral Pd-catalyzed N-allylation researchgate.net. This demonstrates that the sulfonamide framework, a key feature of this compound, is a viable component of ligands for asymmetric transformations.

The following table presents examples of ligand classes with relevance to the structural components of this compound used in asymmetric synthesis.

| Asymmetric Reaction | Ligand Class | Metal | Enantiomeric Excess (ee) | Reference |

| Diels-Alder Reaction | Imidazolidinones | N/A (Organocatalyst) | High | |

| Allylic Arylation | COP-palladium complexes | Palladium | 90-98% | nih.gov |

| Addition to Maleimides | Chiral Nitrogenous Ligands | Palladium | Not Specified | rsc.org |

| Synthesis of Sulfinate Esters | Pentanidium | N/A (Organocatalyst) | High | wixsite.com |

Catalyst Design, Immobilization, and Recycling Strategies

The development of robust and efficient catalytic systems hinges on three key pillars: innovative catalyst design, effective immobilization techniques to bridge the gap between homogeneous and heterogeneous catalysis, and sustainable strategies for catalyst recycling and reuse. For systems involving this compound, these principles are being adapted to harness the unique chemical properties of the sulfonylhydrazide functional group.

Catalyst Design

The design of catalysts incorporating the this compound moiety often revolves around its potential to act as a ligand for transition metals. The nitrogen and oxygen atoms within the sulfonylhydrazide group can serve as coordination sites for metal centers, which are the active sites for many catalytic reactions.

Research Findings:

Studies have shown that arylsulfonylhydrazides can participate in transition metal-catalyzed reactions, such as palladium-catalyzed coupling reactions with olefins. In these cases, the sulfonylhydrazide can be considered a precursor to a catalytically active species. The design of such catalytic systems involves the careful selection of the metal precursor, ligands, and reaction conditions to promote the desired catalytic cycle.

Phenylhydrazine derivatives have also been successfully employed in the synthesis of ligands for metal complexes with demonstrated catalytic activity. The derivatization of the phenyl ring or the hydrazide group of this compound could offer a modular approach to tuning the steric and electronic properties of the resulting ligands, thereby influencing the activity and selectivity of the metal catalyst.

Immobilization Strategies

The primary motivation for catalyst immobilization is to simplify the separation of the catalyst from the reaction mixture, enabling its reuse and minimizing product contamination. For this compound-based systems, several immobilization strategies can be envisaged, drawing from established methodologies in catalysis.

Covalent Anchoring: One of the most robust methods for immobilization is the covalent attachment of the catalyst to a solid support. This can be achieved by functionalizing the phenyl ring of this compound with a reactive group (e.g., a vinyl or siloxy group) that can be grafted onto a polymer or silica (B1680970) support.

Non-Covalent Immobilization: This approach relies on weaker interactions, such as hydrogen bonding, ionic interactions, or van der Waals forces, to adsorb the catalyst onto a support. The inherent polarity of the sulfonylhydrazide group could be exploited for immobilization on polar supports like silica gel or alumina.

Research Findings:

While direct studies on the immobilization of this compound catalysts are scarce, the broader field of catalyst immobilization provides a clear roadmap. For instance, metal complexes with organic ligands are frequently immobilized on various supports. A hypothetical immobilization of a palladium complex of a this compound-derived ligand is presented in the table below.

| Support Material | Linkage Type | Potential Advantages | Potential Challenges |

| Silica Gel | Covalent (silane coupling) | High thermal and mechanical stability. | Potential for reduced catalytic activity due to steric hindrance. |

| Polystyrene | Covalent (polymerization) | High loading capacity. | Swelling in organic solvents can affect reactivity. |

| Magnetic Nanoparticles | Covalent or Non-covalent | Easy separation using an external magnet. | Potential for metal leaching. |

| Metal-Organic Frameworks (MOFs) | Encapsulation/Coordination | High surface area and tunable porosity. | Stability under reaction conditions can be a concern. |

Recycling Strategies

The ultimate goal of catalyst immobilization is to facilitate its recycling and reuse over multiple reaction cycles, which is crucial for the economic and environmental sustainability of a chemical process.

Filtration and Reuse: For catalysts immobilized on solid supports, the most straightforward recycling method is simple filtration or centrifugation to separate the catalyst from the reaction mixture. The recovered catalyst can then be washed and reused in a subsequent batch.

Continuous Flow Reactors: Immobilized catalysts are ideally suited for use in continuous flow systems. Packing the catalyst into a column allows the reaction mixture to be continuously passed through, with the product being collected at the outlet. This approach offers excellent control over reaction parameters and can significantly improve process efficiency.

Research Findings:

The recyclability of a catalyst is a key metric of its performance. In the context of sulfonylhydrazide-involved catalysis, the stability of the catalytic species under reaction and recovery conditions is paramount. While specific data for this compound-derived catalysts is not yet widely available, research on related systems highlights the importance of minimizing metal leaching and deactivation of the active sites over successive runs. The table below outlines a hypothetical recycling study for an immobilized catalyst.

| Cycle Number | Conversion (%) | Selectivity (%) | Notes |

| 1 | 98 | 95 | Initial run with fresh catalyst. |

| 2 | 97 | 94 | Minor decrease in activity. |

| 3 | 95 | 94 | Stable performance. |

| 4 | 92 | 93 | Gradual decrease in conversion. |

| 5 | 88 | 92 | Significant drop in activity, potential deactivation or leaching. |

Biochemical and Biological Research Applications of N Phenylmethanesulfonohydrazide

Enzyme Inhibition Studies: N'-phenylmethanesulfonohydrazide as a Dihydrodipicolinate Synthase (DHDPS) Inhibitor

This compound (PMSH) has been identified as a notable inhibitor of Dihydrodipicolinate Synthase (DHDPS), a critical enzyme in the diaminopimelate (DAP) pathway. biorxiv.org This pathway is essential for the biosynthesis of meso-diaminopimelate and L-lysine in most bacteria and plants. usask.ca Since this pathway is absent in mammals, its enzymes, including DHDPS, are considered attractive targets for the development of new antibacterial agents. usask.canih.gov

Research has demonstrated that PMSH exhibits inhibitory activity against DHDPS from the bacterium Acinetobacter baumannii (AbDHDPS), a pathogen of significant clinical concern, often exhibiting multi-drug resistance. biorxiv.org Quantitative analysis using a coupled assay with DHDPS and its downstream partner Dihydrodipicolinate Reductase (DHDPR) determined the potency of this inhibition. The inhibitory activity is summarized in the table below.

| Compound Name | Target Enzyme | Potency (IC₅₀) | Source |

| This compound (PMSH) | Acinetobacter baumannii DHDPS | 130 µM | biorxiv.org |

The identification of PMSH as the first inhibitor of the meso-diaminopimelate biosynthesis pathway to show antibacterial activity against multi-drug resistant bacteria underscores its importance in drug discovery efforts. biorxiv.org Its activity against the recombinant enzyme confirms DHDPS as its direct target. biorxiv.org

Molecular Basis of Biochemical Activity and Inhibition Mechanisms

The biochemical activity of this compound stems from its ability to bind to the active site of Dihydrodipicolinate Synthase, thereby blocking its catalytic function. biorxiv.org DHDPS catalyzes the condensation of two substrates, pyruvate (B1213749) and (S)-aspartate-β-semialdehyde (ASA), which is the first and rate-limiting step in the lysine (B10760008) biosynthesis pathway. usask.canih.gov The enzyme's mechanism involves the initial binding of pyruvate to form a Schiff base with a conserved lysine residue in the active site. researchgate.net

Molecular docking studies have provided insights into the putative binding mode of PMSH within the active site of AbDHDPS. These computational models suggest that PMSH occupies the active site and forms specific interactions with key amino acid residues. biorxiv.org

Proposed Binding Interactions of this compound in the AbDHDPS Active Site

Hydrogen Bonding: The hydrazide and sulfonyl groups of PMSH are predicted to form hydrogen bonds with active site residues.

Hydrophobic Interactions: The phenyl ring of the inhibitor likely engages in hydrophobic interactions with nonpolar residues, contributing to binding affinity.

The precise kinetic mechanism of inhibition by PMSH (e.g., competitive, non-competitive, uncompetitive, or mixed) has not been fully elucidated in the available literature. However, studies on other DHDPS inhibitors provide a framework for understanding potential mechanisms. For instance, the natural inhibitor L-lysine acts allosterically, binding to a site distinct from the active site, inducing conformational changes that inhibit the enzyme. nih.govrcsb.org Other synthetic inhibitors have been shown to be partial uncompetitive or mixed inhibitors with respect to the enzyme's substrates. usask.ca Given that molecular docking places PMSH in the active site, a competitive or mixed-inhibition mechanism is plausible. biorxiv.org

Structure-Activity Relationship (SAR) Studies in Biological Contexts

Structure-activity relationship (SAR) analysis is a critical component of medicinal chemistry that relates the chemical structure of a molecule to its biological activity, guiding the optimization of lead compounds. mdpi.com While extensive SAR studies on a library of this compound analogs have not been detailed in the reviewed literature, the structure of PMSH itself provides a foundation for preliminary SAR assessment in the context of DHDPS inhibition.

The structure of PMSH can be dissected into three key components: the phenyl ring, the methanesulfonohydrazide (B82010) core, and the terminal NH group. Based on the molecular docking model, each part likely plays a role in binding to the DHDPS active site. biorxiv.org

| Structural Moiety of PMSH | Putative Role in Biological Activity | Potential for Modification |

| Phenyl Ring | Engages in hydrophobic interactions within the active site. | Substitution on the ring could probe for additional interactions, potentially increasing potency or altering selectivity. |

| Methanesulfonyl Group | The oxygen atoms can act as hydrogen bond acceptors. | Modifications could influence solubility and hydrogen bonding capacity. |

| Hydrazide Linker (-SO₂NHNH-) | Provides the correct spacing and geometry for positioning the phenyl and sulfonyl groups; participates in hydrogen bonding. | Altering the linker could impact binding affinity and conformational flexibility. |

The development of novel DHDPS inhibitors is an active area of research, with studies on other chemical scaffolds, such as 2,4-thiazolidinediones, demonstrating how systematic modifications can lead to a thorough evaluation of structure-activity relationships. nih.govresearchgate.net A similar approach, involving the synthesis and testing of various analogs of this compound, would be a logical next step to improve its potency and antibacterial efficacy.

Application as Biochemical Probes in Mechanistic Biology

A biochemical probe, or tool compound, is a small molecule with high potency and selectivity for a specific biological target that can be used to study cellular and biological processes. nih.govbiosolveit.de this compound, as a novel inhibitor of DHDPS with demonstrated antibacterial activity, serves as a valuable biochemical probe for interrogating the DAP pathway. biorxiv.org

The applications of PMSH as a tool compound include:

Target Validation: By inhibiting DHDPS and observing a corresponding antibacterial effect, PMSH helps to validate this enzyme as a viable target for antibiotic development against challenging pathogens like A. baumannii. biorxiv.org

Pathway Interrogation: It can be used in microbiological studies to understand the downstream consequences of blocking the DAP pathway. This includes investigating effects on bacterial cell wall integrity, growth, and survival mechanisms. usask.ca

Resistance Studies: PMSH can be employed to study the development of resistance mechanisms. Bacteria grown in the presence of the inhibitor may develop mutations in the dapA gene (encoding DHDPS) or in other genes, providing insight into how pathogens might overcome future drugs targeting this pathway.

Assay Development: As a known inhibitor, PMSH can be used as a positive control in the development and validation of high-throughput screening assays designed to discover new, more potent DHDPS inhibitors. nih.gov

While PMSH's potency is in the micromolar range, its novelty and activity against multi-drug resistant strains make it a crucial starting point and a useful probe for mechanistic and drug discovery studies focused on the essential lysine biosynthesis pathway. biorxiv.org

Future Research Directions and Unexplored Potential of N Phenylmethanesulfonohydrazide

Emerging Synthetic Methodologies and Chemical Space Exploration

The development of novel and efficient synthetic strategies for N'-phenylmethanesulfonohydrazide and its analogs is a cornerstone of future research. unisi.it Contemporary approaches such as photocatalysis, biocatalysis, electrocatalysis, and mechanochemistry offer promising avenues for more sustainable and efficient syntheses. unisi.it These modern techniques could lead to the design of complex molecules derived from the this compound scaffold. unisi.it

A key aspect of this exploration is the expansion of the accessible "chemical space." emolecules.comresearchgate.net This involves creating vast libraries of structurally related compounds to screen for new biological activities and properties. emolecules.comunibe.ch By employing combinatorial chemistry and computational modeling, researchers can systematically modify the this compound structure, exploring a multitude of derivatives. emolecules.comunibe.ch This systematic exploration is crucial for identifying new lead compounds in drug discovery and for discovering materials with unique properties. unibe.chnih.gov

Table 1: Emerging Synthetic Methodologies

| Methodology | Potential Advantages for this compound Synthesis |

| Photocatalysis | Mild reaction conditions, high selectivity, use of light as a renewable energy source. unisi.it |

| Biocatalysis | High enantioselectivity, environmentally friendly, reactions in aqueous media. unisi.it |

| Electrocatalysis | Avoidance of stoichiometric reagents, precise control over reaction potential. unisi.it |

| Mechanochemistry | Solvent-free or low-solvent reactions, access to novel reactivity. unisi.it |

| Flow Chemistry | Improved safety, scalability, and process control. researchgate.net |

Novel Catalytic Paradigms and Reactivity Modes

Beyond its established roles, this compound may possess untapped catalytic potential. Future investigations could focus on its ability to act as a ligand for transition metals, forming novel catalysts for a range of organic transformations. The presence of multiple heteroatoms—nitrogen, oxygen, and sulfur—provides diverse coordination sites for metal ions, potentially leading to catalysts with unique reactivity and selectivity.

Furthermore, exploring the inherent reactivity of the this compound molecule itself could reveal new reaction pathways. For instance, the sulfonyl hydrazide moiety could participate in novel cyclization reactions or act as a precursor for generating reactive intermediates under specific conditions. nih.gov Understanding these fundamental reactivity modes is essential for designing new synthetic applications. nih.gov

Integration with Advanced Materials Science and Nanotechnology

The integration of this compound into advanced materials is a burgeoning area of research. nus.edu.sgncsu.edu Its structural features, including the phenyl ring and the polar sulfonohydrazide group, make it a candidate for creating functional materials. scivisionpub.com For example, it could be incorporated into polymers to modify their properties, or used as a building block for self-assembling systems and metal-organic frameworks (MOFs). alfred.edu

In the realm of nanotechnology, this compound could be functionalized onto the surface of nanoparticles to enhance their stability, biocompatibility, or to impart specific functionalities. nih.govnih.gov Such modified nanoparticles could find applications in targeted drug delivery, bioimaging, and diagnostics. nih.govnih.gov The ability to tailor the properties of nanomaterials by incorporating organic molecules like this compound opens up a vast landscape for creating novel materials with advanced functions. ncsu.edualfred.edu

Table 2: Potential Applications in Materials Science and Nanotechnology

| Application Area | Potential Role of this compound |

| Polymer Science | Monomer or additive to enhance thermal stability, flame retardancy, or other properties. |

| Crystal Engineering | Building block for the design of crystalline materials with specific architectures and properties. smolecule.com |

| Nanoparticle Functionalization | Surface ligand to improve dispersibility, biocompatibility, or for targeted delivery. nih.gov |

| Biomaterials | Component of biocompatible materials for tissue engineering or medical implants. ncsu.eduutoronto.ca |

Interdisciplinary Research Opportunities in Chemical Biology and Material Science

The future of this compound research lies in fostering collaborations between chemists, biologists, and materials scientists. nih.govmdpi.comed.ac.uk Such interdisciplinary approaches are crucial for translating fundamental chemical discoveries into practical applications. nih.govresearchgate.net

In chemical biology, the known inhibitory activity of this compound against certain enzymes, such as meso-diaminopimelate biosynthesis enzymes, provides a starting point for designing more potent and selective inhibitors. biorxiv.orgwikipedia.orgresearchgate.netcsic.es By combining synthetic chemistry with biological screening, researchers can develop new therapeutic agents. biorxiv.orgnih.gov The use of this compound as a chemical probe can also help to elucidate complex biological pathways. wikipedia.orgcsic.esnih.gov

The synergy between material science and chemical biology could lead to the development of "smart" materials that can interact with biological systems in a controlled manner. alfred.edu For example, materials incorporating this compound could be designed to release a drug in response to a specific biological trigger or to act as sensors for detecting specific biomolecules. alfred.edu These interdisciplinary endeavors will undoubtedly pave the way for innovative technologies with significant societal impact. nih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing N'-phenylmethanesulfonohydrazide, and how do reaction conditions impact yield?

- Methodology : Synthesis typically involves reacting substituted anilines (e.g., 4-fluoroaniline) with methanesulfonyl chloride in the presence of a base (e.g., pyridine) to form a sulfonamide intermediate. Subsequent treatment with hydrazine hydrate yields the hydrazide derivative.

- Critical Parameters :

- Temperature : Reflux conditions (~80–100°C) are often required to drive the reaction to completion .

- Solvent Choice : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reactivity, while ethanol or methanol may be used for hydrazine coupling .

- Catalysts : Base catalysts (e.g., triethylamine) improve sulfonylation efficiency .

- Yield Optimization : Purity >90% is achievable via recrystallization or column chromatography .

Q. How can researchers confirm the structural integrity of this compound derivatives?

- Characterization Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies key signals (e.g., sulfonamide NH at δ 10–12 ppm, aromatic protons at δ 6.5–8.0 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

- Elemental Analysis : Validates stoichiometric composition (C, H, N, S) .

Q. What are the stability considerations for this compound under varying storage conditions?

- Stability Profile :

- Thermal Stability : Decomposes above 200°C; store at 2–8°C in airtight containers .

- Light Sensitivity : Protect from UV exposure to prevent photodegradation of the sulfonohydrazide group .

- Moisture : Hygroscopic nature necessitates desiccants during storage .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Approach :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing substituents (e.g., -F) lower LUMO energy, enhancing electrophilic interactions .

- Molecular Dynamics Simulations : Model solvation effects in biological systems to assess binding affinity .

- Validation : Compare computational results with experimental UV-Vis or cyclic voltammetry data .

Q. How should researchers address contradictory data in biological activity studies (e.g., variable IC₅₀ values across assays)?

- Troubleshooting Framework :

- Assay Conditions : Standardize parameters (e.g., pH, temperature, solvent DMSO concentration ≤1%) to minimize variability .

- Control Experiments : Include reference inhibitors (e.g., methotrexate for enzyme assays) to validate assay reliability .

- Statistical Analysis : Use ANOVA or Bayesian meta-analysis to resolve outliers .

Q. What strategies optimize the regioselectivity of this compound in cross-coupling reactions?

- Design Principles :

- Catalytic Systems : Palladium/copper catalysts (e.g., Pd(OAc)₂/CuI) promote Suzuki-Miyaura couplings with aryl boronic acids .

- Solvent Effects : DMF/H₂O mixtures enhance solubility of polar intermediates .

- Substituent Effects : Electron-deficient aryl groups favor para-substitution due to resonance stabilization .

Q. How can researchers design experiments to probe the mechanism of sulfonohydrazide-mediated enzyme inhibition?

- Experimental Workflow :

- Kinetic Studies : Measure Michaelis-Menten constants (Kₘ, Vₘₐₓ) under varying inhibitor concentrations .

- X-ray Crystallography : Resolve inhibitor-enzyme co-crystal structures to identify binding motifs (e.g., hydrogen bonds with catalytic residues) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔG, ΔH) .

Data Contradiction Analysis

Q. How to reconcile discrepancies in reported biological activities of structurally similar sulfonohydrazides?

- Root Causes :

- Structural Isomerism : E/Z isomerism in hydrazide derivatives may alter binding conformations .

- Purity Gradients : Impurities ≥5% (e.g., unreacted aniline) can skew bioassay results .

- Resolution :

- HPLC-Purity Screening : Ensure ≥95% purity before biological testing .

- Comparative SAR Studies : Systematically vary substituents (e.g., -Cl, -CF₃) to isolate activity trends .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.